Morpholin-2-ylmethyl Substitution in CHK1 Inhibitors: Lipophilicity, Basicity, and Off-Target Selectivity Trade-Offs
In the multiparameter optimization of oral CHK1 inhibitors, the morpholin-2-ylmethyl substituent (as present in the urea scaffold of 3-Methyl-1-[(morpholin-2-yl)methyl]urea) was systematically evaluated against alternative amine-containing substituents. The (R)-morpholin-2-ylmethyl group in clinical candidate CCT245737 achieved an optimal balance: CHK1 enzyme IC₅₀ of 1.4 nM with >1,000-fold selectivity over CHK2 and CDK1, while maintaining acceptable hERG inhibition [1]. By contrast, analogs with increased lipophilicity (calculated logD > 2.5) or elevated basicity (calculated pKa > 8.5) exhibited substantially elevated hERG inhibition (IC₅₀ < 10 µM), which would preclude oral development [1]. This demonstrates that the specific morpholin-2-ylmethyl motif—not generic morpholine substitution—is critical for achieving the selectivity window required for in vivo progression.
| Evidence Dimension | CHK1 enzyme inhibition potency |
|---|---|
| Target Compound Data | 1.4 nM (IC₅₀) for CCT245737 bearing (R)-morpholin-2-ylmethyl substituent |
| Comparator Or Baseline | CHK2: >1,400 nM (IC₅₀); CDK1: >1,400 nM (IC₅₀) |
| Quantified Difference | >1,000-fold selectivity for CHK1 over CHK2 and CDK1 |
| Conditions | Biochemical kinase inhibition assay; recombinant CHK1 enzyme |
Why This Matters
The morpholin-2-ylmethyl scaffold enables high-potency kinase inhibition while maintaining a >1,000-fold selectivity window, a quantitative benchmark that alternative scaffolds may fail to achieve without additional optimization.
- [1] Osborne JD, et al. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). J Med Chem. 2016. IC50 1.4 nM against CHK1; >1,000-fold selectivity over CHK2 and CDK1. View Source
